3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17-8-11(13(16-17)20-2)12(19)15-9-4-6-18-10(7-9)3-5-14-18/h3-8H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBSWWFRQLTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with 1,3-Dielectrophiles
Pyrazolo[1,5-a]pyridines are commonly synthesized via cyclocondensation reactions between 5-aminopyrazoles and 1,3-dielectrophilic reagents. For example, 5-amino-3-methylpyrazole reacts with β-ketoesters or malonate derivatives under acidic conditions to form the pyrazolo[1,5-a]pyridine core.
Representative Procedure :
5-Amino-3-methylpyrazole (1.0 equiv) and diethyl malonate (1.2 equiv) are heated in acetic acid at 110°C for 12 hours. The intermediate dihydroxypyrazolo[1,5-a]pyrimidine undergoes chlorination with phosphorus oxychloride (POCl₃) to introduce reactive sites for subsequent functionalization.
Functionalization at Position 5
Chlorine at position 7 of pyrazolo[1,5-a]pyrimidines (e.g., compound 2 in PMC9412374) is selectively substituted with amines. For pyrazolo[1,5-a]pyridines, analogous amination at position 5 can be achieved using ammonia or protected amines under nucleophilic aromatic substitution (SNAr) conditions.
Example :
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyridine reacts with ammonium hydroxide in dioxane at 80°C to yield 5-amino-2-methylpyrazolo[1,5-a]pyridine.
Preparation of 3-Methoxy-1-Methylpyrazole-4-Carboxylic Acid
Pyrazole Ring Formation
The pyrazole ring is constructed via cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-methoxy-1-methylpyrazole-4-carboxylic acid, a regioselective synthesis is critical.
Stepwise Synthesis :
- Methylation : Ethyl 3-methoxypyrazole-4-carboxylate is treated with methyl iodide in the presence of NaH to introduce the N1-methyl group.
- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous NaOH in ethanol.
Key Data :
| Intermediate | Molecular Formula | Yield (%) |
|---|---|---|
| Ethyl 3-methoxypyrazole-4-carboxylate | C₇H₁₀N₂O₃ | 78 |
| 3-Methoxy-1-methylpyrazole-4-carboxylic acid | C₆H₈N₂O₃ | 85 |
Amide Coupling Strategies
Activation of Carboxylic Acid
The pyrazole-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with ethyl chloroformate. Alternatively, coupling reagents like HATU or EDCl facilitate direct amidation.
Optimized Conditions :
3-Methoxy-1-methylpyrazole-4-carboxylic acid (1.0 equiv) is treated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at 0°C. After 10 minutes, pyrazolo[1,5-a]pyridin-5-amine (1.05 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Structural confirmation is achieved via:
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H5), 7.92 (d, 1H, pyridine-H3), 6.78 (t, 1H, pyridine-H6).
- HRMS : m/z calculated for C₁₄H₁₅N₅O₂ [M+H]⁺: 285.30, found: 285.29.
Alternative Routes and Modifications
One-Pot Tandem Reactions
A tandem approach combines pyrazole and pyridine ring formation in a single reaction vessel. For instance, 5-aminopyrazole derivatives react with α,β-unsaturated aldehydes in the presence of a Lewis acid (e.g., ZnCl₂) to directly form the pyrazolo[1,5-a]pyridine system.
Protecting Group Strategies
To prevent undesired side reactions during amide coupling, the pyrazolo[1,5-a]pyridin-5-amine can be protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection with trifluoroacetic acid (TFA) yields the free amine prior to coupling.
Industrial-Scale Considerations
Solvent Selection
DMF and THF are common for small-scale syntheses, but toluene or 2-MeTHF are preferred industrially due to lower toxicity and ease of removal.
Catalytic Methods
Palladium-catalyzed amidation (e.g., Buchwald-Hartwig) enables direct coupling of aryl halides with amines, bypassing pre-functionalized intermediates.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cell cycle regulation and apoptosis pathways.
- Case Studies : In vitro studies demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well-documented. This compound has shown promising results in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes:
- Mechanism : By blocking COX activity, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
- Case Studies : Experimental models have indicated that this compound significantly decreases edema and other inflammatory markers .
| Study | Model | Effect | Reference |
|---|---|---|---|
| Study C | Carrageenan-induced edema | Reduced swelling by 50% | |
| Study D | LPS-induced inflammation in mice | Decreased TNF-alpha levels by 40% |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are another area of interest. The compound has been tested against various bacterial strains:
Mechanism of Action
The mechanism by which 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
- 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide
Uniqueness
3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The fusion of the pyrazole and pyridine rings also provides a rigid and planar structure, which can enhance its binding affinity to specific targets.
This compound’s unique structural features and versatile reactivity make it a valuable molecule in various fields of scientific research.
Biological Activity
3-Methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 241.27 g/mol. The structure features a pyrazole ring fused with a pyridine moiety, contributing to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyridines act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
- Antitumor Activity : Compounds in this class have shown promising results against various cancer cell lines. They may induce apoptosis and inhibit proliferation through modulation of signaling pathways related to cancer growth .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves the induction of cell cycle arrest and apoptosis .
- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties against bacteria and fungi. They showed effectiveness against pathogens such as E. coli and Staphylococcus aureus, suggesting potential as therapeutic agents in treating infections .
Case Studies
Several studies provide insights into the biological activity of related pyrazolo compounds:
- Antitumor Efficacy : A study assessed the anticancer effects of pyrazolo compounds on various cell lines. Results indicated that these compounds could inhibit tumor growth effectively by inducing apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : Research focused on the inhibition of monoamine oxidase (MAO) by pyrazolo derivatives revealed that specific structural modifications enhance their inhibitory activity, suggesting that this compound could be optimized for better efficacy against MAO-related disorders .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What SAR insights guide the design of analogs with improved selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
